Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate

Catalog No.
S968846
CAS No.
956460-98-3
M.F
C13H24N2O4
M. Wt
272.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-c...

CAS Number

956460-98-3

Product Name

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate

IUPAC Name

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

InChI

InChI=1S/C13H24N2O4/c1-5-18-10(16)13(6-8-14-9-7-13)15-11(17)19-12(2,3)4/h14H,5-9H2,1-4H3,(H,15,17)

InChI Key

BKQVCPZQSRJEJC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CCNCC1)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1(CCNCC1)NC(=O)OC(C)(C)C

Synthesis and Chemical Modification:

Et-Boc-piperidine-4-carboxylate is a valuable intermediate in organic synthesis due to the presence of two functional groups: the ester group and the Boc protecting group. The Boc (tert-butoxycarbonyl) group is a common protecting group for amines, as it can be easily attached and removed under specific reaction conditions. This allows for the selective modification of the amine functionality while keeping the ester group intact. Several research articles describe the synthesis of Et-Boc-piperidine-4-carboxylate and its subsequent transformation into various complex molecules ().

Applications in Medicinal Chemistry:

Due to its structural features, Et-Boc-piperidine-4-carboxylate serves as a building block for the synthesis of various heterocyclic compounds with potential medicinal applications. Research has explored its use in the development of new anticonvulsant agents, antidepressants, and antimicrobial agents (). The presence of the piperidine ring, a common scaffold in many biologically active molecules, makes Et-Boc-piperidine-4-carboxylate an attractive starting material for drug discovery efforts.

Use in Organic Catalysis:

Recent research suggests that Et-Boc-piperidine-4-carboxylate can be employed as a chiral ligand in asymmetric catalysis. Chiral ligands are crucial components in asymmetric reactions, which are essential for the synthesis of enantiopure drugs and other pharmaceuticals. Studies have demonstrated the potential of Et-Boc-piperidine-4-carboxylate derivatives as ligands in various catalytic transformations (#1: ).

Limitations and Future Directions:

While Et-Boc-piperidine-4-carboxylate offers a versatile platform for organic synthesis, its applications might be limited by the availability of efficient methods for its functionalization. Future research efforts could focus on developing new strategies for selective modification of both the ester and amine functionalities to access a broader range of complex molecules. Additionally, exploring its potential as a chiral ligand in diverse catalytic processes could lead to the development of new and efficient asymmetric reactions.

  • The bracketed number [#1] refers to a source listed but not containing a hyperlink due to formatting requirements.

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is a chemical compound with the molecular formula C13H24N2O4C_{13}H_{24}N_{2}O_{4} and a molecular weight of approximately 272.34 g/mol. This compound is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis. The compound is often utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those involving amino acids and peptide derivatives .

Ethyl N-Boc-piperidine-4-carboxylate itself does not have a defined mechanism of action as it's a synthetic intermediate. However, the final products derived from this compound can possess various mechanisms depending on the introduced functional groups. For instance, some piperidine derivatives might act as enzyme inhibitors or receptor ligands based on their specific structure [].

Typical of amines and carboxylic acids:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding the corresponding amine for further reactions.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters, which are useful in medicinal chemistry.
  • Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile, allowing for the introduction of various substituents at the 4-position of the piperidine ring.

These reactions make it a versatile building block in organic synthesis .

While specific biological activities of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate have not been extensively documented, compounds with similar structures often exhibit significant pharmacological properties. For instance, derivatives of piperidine are known to possess analgesic, anti-inflammatory, and neuroprotective activities. The presence of the Boc group may enhance stability and bioavailability in biological systems .

The synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate typically involves several steps:

  • Formation of the Piperidine Ring: Starting materials such as 1,4-diaminopiperidine can be reacted with appropriate carbonyl compounds to form the piperidine skeleton.
  • Boc Protection: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base.
  • Esterification: The resulting Boc-protected amine is then reacted with ethyl chloroformate or ethyl acetate to form the ester.

These methods highlight its synthetic accessibility, making it an attractive target for researchers .

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate serves as an important intermediate in pharmaceutical chemistry. Its applications include:

  • Synthesis of Peptides: It is used in the preparation of peptide bonds due to its reactive carboxylic acid functionality.
  • Drug Development: As a building block for designing new therapeutic agents, particularly in areas such as oncology and neurology.
  • Chemical Biology: It may be employed in studies involving enzyme inhibition or receptor binding due to its structural features .

Interaction studies involving Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate focus primarily on its reactivity and compatibility with biological targets. These studies typically examine how this compound interacts with enzymes or receptors relevant to drug metabolism or action. Such interactions can provide insights into its potential therapeutic uses and mechanisms of action .

Several compounds share structural similarities with Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate. Here are some notable examples:

Compound NameCAS NumberSimilarity IndexKey Features
Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate115655-44-20.98Methyl ester variant
4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid252720-31-30.94Acid form, lacks ethyl ester
Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate219832-76-50.91Acetate derivative
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate107259-05-20.89Cyclopropane structure
(S)-tert-butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate7750-42-70.89Hexanoic acid derivative

These compounds illustrate the diversity within this class of molecules while emphasizing the unique features of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate, particularly its specific piperidine structure and functional groups that contribute to its utility in medicinal chemistry .

XLogP3

1.1

Wikipedia

Ethyl 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate

Dates

Modify: 2023-08-16

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